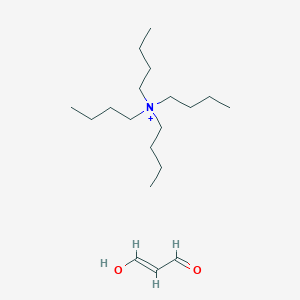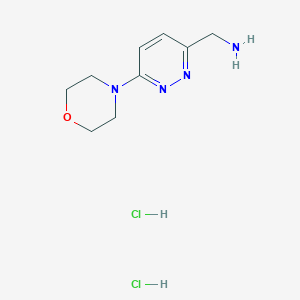
Malondialdehyde tetrabutylammonium salt, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malondialdehyde tetrabutylammonium salt, analytical standard, is a chemical compound with the molecular formula OCHCH=CHO[N(CH2CH2CH2CH3)4]. . This compound is widely used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malondialdehyde tetrabutylammonium salt can be synthesized through the reaction of malondialdehyde with tetrabutylammonium hydroxide. The reaction typically involves mixing malondialdehyde with tetrabutylammonium hydroxide in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of malondialdehyde tetrabutylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield different aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Malondialdehyde tetrabutylammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a standard for analytical methods and in the synthesis of various organic compounds.
Biology: It is used to study lipid peroxidation and oxidative stress in biological systems.
Medicine: It is used in research related to oxidative stress and its role in various diseases.
Industry: It is used in the production of various chemicals and as a reagent in different industrial processes.
Mechanism of Action
Malondialdehyde tetrabutylammonium salt exerts its effects through its ability to form covalent bonds with DNA and other biomolecules. This alkylating property allows it to interact with various molecular targets and pathways, leading to changes in the structure and function of these molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Malondialdehyde potassium salt enolate
- 1,1,3,3-Tetraethoxypropane
- Malondialdehyde bis(dimethyl acetal)
- 2-Thiobarbituric acid
- 1,1,3,3-Tetramethoxypropane
Uniqueness
Malondialdehyde tetrabutylammonium salt is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research. Its ability to form stable enolate complexes and its high reactivity with various biomolecules set it apart from other similar compounds .
Properties
Molecular Formula |
C19H40NO2+ |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(E)-3-hydroxyprop-2-enal;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/b;2-1+ |
InChI Key |
GFXLQCGVBUWBHF-WLHGVMLRSA-N |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/O)\C=O |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)




![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)
![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)



![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)

